molecular formula C31H32N2O3 B14125104 methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate CAS No. 1104543-74-9

methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate

Cat. No.: B14125104
CAS No.: 1104543-74-9
M. Wt: 480.6 g/mol
InChI Key: VBDOJSQMXKSDKV-UHFFFAOYSA-N
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Description

Methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate is a complex organic compound that features a naphthalene moiety, an isoindoline ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the ester group through esterification reactions. The isoindoline ring can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of catalysts to improve yield and reduce reaction times. The process would also need to address purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its structural complexity.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Shares the naphthalene moiety but differs in the ester and additional functional groups.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and an ester group but has a triazole ring instead of an isoindoline ring.

Uniqueness

Methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate is unique due to its combination of a naphthalene moiety, an isoindoline ring, and an ester functional group. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1104543-74-9

Molecular Formula

C31H32N2O3

Molecular Weight

480.6 g/mol

IUPAC Name

methyl 2-naphthalen-2-yl-2-[[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]amino]acetate

InChI

InChI=1S/C31H32N2O3/c1-36-31(35)28(23-18-17-20-9-2-3-11-22(20)19-23)32-29-25-14-6-7-15-26(25)30(34)33(29)27-16-8-12-21-10-4-5-13-24(21)27/h2-5,9-11,13,17-19,27-29,32H,6-8,12,14-16H2,1H3

InChI Key

VBDOJSQMXKSDKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)NC3C4=C(CCCC4)C(=O)N3C5CCCC6=CC=CC=C56

Origin of Product

United States

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